![molecular formula C20H19N5O3 B10978071 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978071.png)

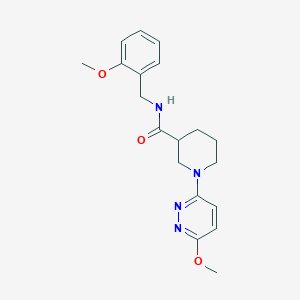

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

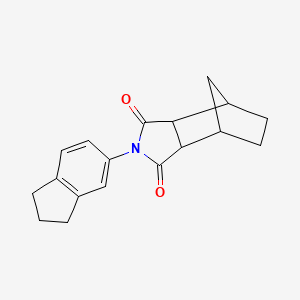

2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamid ist eine synthetische organische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und werden häufig in der medizinischen Chemie für die Entwicklung von Medikamenten verwendet. Diese spezielle Verbindung weist sowohl einen Indol- als auch einen Triazolrest auf, die für ihre pharmakologischen Eigenschaften bekannt sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamid umfasst in der Regel mehrere Schritte:

Bildung des Indolrests: Der Indolring kann über die Fischer-Indolsynthese synthetisiert werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen umfasst.

Bildung des Triazolrests: Der Triazolring wird häufig durch die Huisgen-1,3-dipolare Cycloadditionsreaktion synthetisiert, die die Reaktion eines Azids mit einem Alkin umfasst.

Kopplung von Indol- und Triazolresten: Der letzte Schritt umfasst die Kopplung der Indol- und Triazolreste über eine Acetamidbindung. Dies kann unter Verwendung von Standard-Peptidkupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Eine Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysator, wäre erforderlich, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Durchflusschemie könnte eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Triazole Moiety: The triazole ring is often synthesized through the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne.

Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Methoxygruppen an den Indol- und Phenylringen können oxidiert werden, um entsprechende Hydroxyderivate zu bilden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazolderivate zu bilden.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Aktivkohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Thiole, Amine oder Halogenide in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte

Oxidation: Hydroxyderivate der Indol- und Phenylringe.

Reduktion: Dihydrotriazolderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.

Biologie

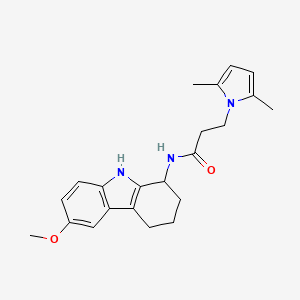

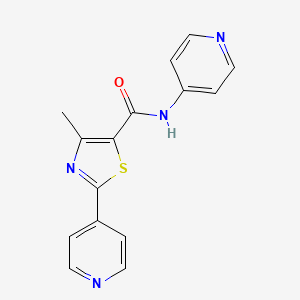

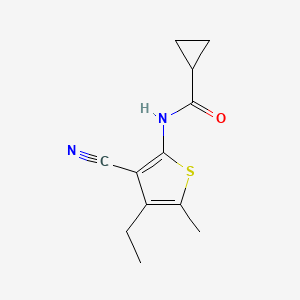

In der biologischen Forschung werden Indolderivate häufig auf ihr Potenzial als Enzyminhibitoren, Rezeptoragonisten oder -antagonisten und antimikrobielle Mittel untersucht. Der Triazolrest trägt ebenfalls zu seiner biologischen Aktivität bei, was ihn zu einem Kandidaten für die Untersuchung von Interaktionen mit biologischen Zielstrukturen macht.

Medizin

In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Indol- und Triazolderivate sind bekannt für ihre entzündungshemmenden, krebshemmenden und antifungalen Eigenschaften. Diese Verbindung könnte auf ähnliche Aktivitäten untersucht werden.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese von Farbstoffen, Pigmenten und anderen Funktionsmaterialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Indolderivate mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Triazolring kann die Bindungsaffinität und Selektivität gegenüber bestimmten Zielstrukturen erhöhen. Molekulare Docking-Studien und In-vitro-Assays wären erforderlich, um den genauen Mechanismus und die beteiligten Pfade aufzuklären.

Wirkmechanismus

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The triazole ring can enhance binding affinity and selectivity towards specific targets. Molecular docking studies and in vitro assays would be necessary to elucidate the exact mechanism and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Chlorphenyl)-1H-1,2,4-triazol-5-yl]acetamid

- 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetamid

- 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Methylphenyl)-1H-1,2,4-triazol-5-yl]acetamid

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamid liegt in seinen dualen funktionellen Gruppen, die eine Kombination von Eigenschaften sowohl von Indol- als auch von Triazolderivaten bieten. Diese duale Funktionalität kann zu einer verstärkten biologischen Aktivität und Spezifität führen, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C20H19N5O3 |

|---|---|

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

2-(4-methoxyindol-1-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide |

InChI |

InChI=1S/C20H19N5O3/c1-27-16-9-5-7-15-13(16)10-11-25(15)12-18(26)21-20-22-19(23-24-20)14-6-3-4-8-17(14)28-2/h3-11H,12H2,1-2H3,(H2,21,22,23,24,26) |

InChI-Schlüssel |

YMVNUTDBMQHELB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10977990.png)

![Ethyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10978012.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10978015.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10978018.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10978021.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10978033.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10978036.png)

![2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B10978043.png)

![3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)